molecular formula C20H13F6N3O3 B11277902 N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11277902
M. Wt: 457.3 g/mol
InChI Key: CLTGPJWYPSLFGU-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a methoxy group, and a pyridazine ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a similar compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide stands out due to its combination of a pyridazine ring and multiple functional groups, which confer unique reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H13F6N3O3

Molecular Weight

457.3 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C20H13F6N3O3/c1-32-15-10-16(30)29(14-5-3-2-4-6-14)28-17(15)18(31)27-13-8-11(19(21,22)23)7-12(9-13)20(24,25)26/h2-10H,1H3,(H,27,31)

InChI Key

CLTGPJWYPSLFGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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